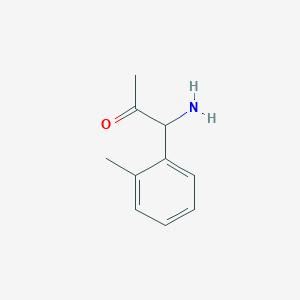
(1S)-1-(3-Furyl)prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-Furyl)prop-2-enylamine is an organic compound that features a furan ring attached to a prop-2-enylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Furyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furfural and allylamine.
Reaction Conditions: The reaction may involve catalytic hydrogenation, where furfural is reduced to furfuryl alcohol, followed by a condensation reaction with allylamine under acidic or basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Furyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction could produce more saturated amines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(3-Furyl)prop-2-enylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Furyl)prop-2-enylamine would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Furyl)prop-2-enylamine: can be compared with other furan derivatives such as furfurylamine and furfuryl alcohol.
Furfurylamine: Similar structure but lacks the prop-2-enyl group.
Furfuryl alcohol: Contains a hydroxyl group instead of an amine group.
Uniqueness
The uniqueness of this compound lies in its specific combination of a furan ring and a prop-2-enylamine group, which may confer unique chemical and biological properties compared to other furan derivatives.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
(1S)-1-(furan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H9NO/c1-2-7(8)6-3-4-9-5-6/h2-5,7H,1,8H2/t7-/m0/s1 |
InChI Key |
VKPUMGSOMOKUFZ-ZETCQYMHSA-N |
Isomeric SMILES |
C=C[C@@H](C1=COC=C1)N |
Canonical SMILES |
C=CC(C1=COC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


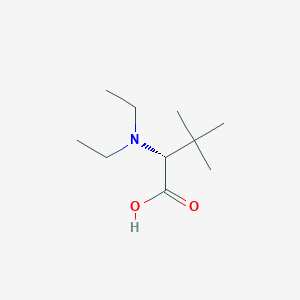

![(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055287.png)
![1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)

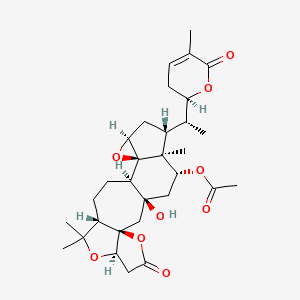

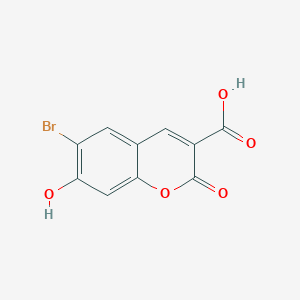

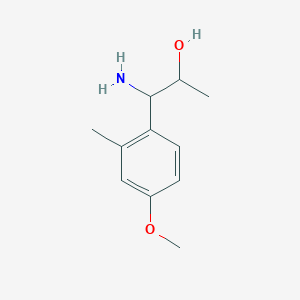
![4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B13055350.png)
![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)
